(3-Ethylphenyl)methanamine
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Overview
Description
(3-Ethylphenyl)methanamine, also known as 3-ethylbenzylamine, is an organic compound with the molecular formula C9H13N. It is a derivative of benzylamine, where the benzene ring is substituted with an ethyl group at the third position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Ethylphenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-ethylbenzonitrile, using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amine group .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation. This method involves the use of high-pressure hydrogen gas and a suitable catalyst to reduce the nitro compound to the amine. The process is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (3-Ethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-ethylbenzonitrile or 3-ethylbenzaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(3-Ethylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: This compound is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Ethylphenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, where it undergoes further chemical modifications to exert its effects .
Comparison with Similar Compounds
Benzylamine: Similar structure but lacks the ethyl group.
Phenethylamine: Contains an ethyl group on the nitrogen atom instead of the benzene ring.
3-Methylbenzylamine: Substituted with a methyl group instead of an ethyl group.
Uniqueness: (3-Ethylphenyl)methanamine is unique due to the presence of the ethyl group at the third position on the benzene ring. This substitution can influence its reactivity and interactions with other molecules, making it distinct from other benzylamine derivatives .
Properties
IUPAC Name |
(3-ethylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBFJOSPYYGOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-79-5 |
Source
|
Record name | (3-ethylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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